N-(4-iodophenyl)-3-methoxybenzamide
描述
属性
分子式 |
C14H12INO2 |
|---|---|
分子量 |
353.15 g/mol |
IUPAC 名称 |
N-(4-iodophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12INO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) |
InChI 键 |
AWWUBUIKOGZKQP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)I |
产品来源 |
United States |
N-(4-iodophenyl)-3-methoxybenzamide molecular weight and partition coefficient
An In-depth Technical Guide to the Physicochemical Characterization of N-(4-iodophenyl)-3-methoxybenzamide
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. These properties, principally molecular weight and lipophilicity, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed technical overview of two fundamental properties of the research compound N-(4-iodophenyl)-3-methoxybenzamide: its molecular weight and its n-octanol/water partition coefficient (LogP).
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond simple data presentation to offer insights into the causality behind experimental choices and to provide robust, self-validating protocols grounded in internationally recognized standards.
Core Physicochemical Properties of N-(4-iodophenyl)-3-methoxybenzamide
The foundational step in characterizing any novel chemical entity is the precise determination of its molecular formula and weight. These values are critical for all subsequent quantitative studies, from solution preparation to stoichiometric analysis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂INO₂ | Calculated |
| Molecular Weight | 353.16 g/mol | Calculated[1] |
| Predicted LogP | ~3.8 | Based on isomeric data[2] |
Note: The predicted LogP is based on the structurally similar isomer, N-(2-iodophenyl)-4-methoxybenzamide, and serves as an estimation to guide experimental design.
The Partition Coefficient (LogP): A Predictor of In Vivo Behavior
The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between a lipophilic (n-octanol) and an aqueous (water) phase. It is a critical parameter in medicinal chemistry as it models the partitioning of a drug between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes. The partition coefficient is defined as the ratio of the equilibrium concentrations of the substance in the two phases.[3]
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
Due to the wide range of values P can take, it is most commonly expressed in its logarithmic form, LogP.[4] A positive LogP value indicates a preference for the lipid phase (hydrophobicity), while a negative value indicates a preference for the aqueous phase (hydrophilicity). This value profoundly impacts a drug's ability to cross biological membranes and reach its target site.
Experimental Determination of the Partition Coefficient
Several methods exist for the determination of LogP, each with its own advantages and applicable range. These include the shake-flask method (OECD 107), HPLC method (OECD 117), and the slow-stirring method (OECD 123).[3][5] Given the predicted LogP of N-(4-iodophenyl)-3-methoxybenzamide is approximately 3.8, the shake-flask method is the most appropriate and direct approach.[6][7] This method is reliable for compounds with LogP values in the range of -2 to 4.[7]
The Shake-Flask Method (OECD 107): A Self-Validating Protocol
The principle of this method is straightforward: the compound is dissolved in one of the two immiscible phases (n-octanol or water), and the system is mechanically agitated until equilibrium is achieved.[4] The phases are then separated, and the concentration of the analyte in each phase is determined.[4] The trustworthiness of this protocol lies in its direct measurement of the compound's partitioning behavior and the final mass balance calculation, which validates the experimental integrity.
Experimental Workflow Diagram
Caption: Workflow for LogP determination using the shake-flask method.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
N-(4-iodophenyl)-3-methoxybenzamide (highest possible purity)
-
n-Octanol (analytical grade)
-
Deionized or distilled water[6]
-
Appropriate glassware (centrifuge tubes with screw caps, volumetric flasks, pipettes)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument (e.g., HPLC with UV detector or UV-Vis spectrophotometer)
2. Causality Behind Reagent Preparation:
-
Solvent Pre-saturation: Before the experiment, n-octanol and water must be mutually saturated. This is achieved by mixing them vigorously for several hours, followed by a 24-hour separation period.
-
Expertise & Experience: This step is critical and often overlooked. It ensures that the volume of each phase does not change during the partitioning experiment due to the miscibility of the solvents (water is soluble in n-octanol to ~2.3 g/100mL). Failing to pre-saturate leads to inaccurate concentration measurements and, therefore, an erroneous LogP value.[6]
-
3. Experimental Procedure:
-
Stock Solution: Prepare a stock solution of N-(4-iodophenyl)-3-methoxybenzamide in pre-saturated n-octanol. The concentration should be chosen to be well within the linear range of the analytical method and should not exceed 0.1 M in either phase to avoid self-association of the solute.
-
Partitioning: In a centrifuge tube, add a known volume of the stock solution and a known volume of pre-saturated water. To ensure accuracy, the experiment should be performed with at least three different phase volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water).[7]
-
Equilibration: Cap the tubes tightly and place them in a mechanical shaker. Agitate at a constant temperature (e.g., 25 ± 1°C) for a sufficient time to reach equilibrium. A preliminary experiment should be run to determine the time to equilibrium (typically 1-24 hours).[4]
-
Phase Separation: Separate the two phases by centrifugation.[7]
-
Trustworthiness: Centrifugation is superior to simple separation by funnel as it minimizes the presence of micro-droplets of one phase suspended in the other, which is a common source of error, particularly for compounds with higher LogP values.
-
4. Analysis of Phases:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of N-(4-iodophenyl)-3-methoxybenzamide in each aliquot using a validated analytical method, such as reverse-phase HPLC with UV detection. A calibration curve must be prepared for the analyte in each phase separately to account for any matrix effects.
5. Calculation and Validation:
-
Calculate the partition coefficient, P, for each run using the measured equilibrium concentrations.
-
Convert each P value to its logarithmic form, LogP.
-
The LogP values from the different phase ratio experiments should agree within ± 0.3 log units.[7]
-
Authoritative Grounding: A crucial validation step is to perform a mass balance calculation. The total amount of substance recovered from both phases should be compared to the amount initially added. A recovery of 90-110% confirms the integrity of the experiment.
Conclusion
The molecular weight and partition coefficient are indispensable parameters in the early-stage assessment of any potential drug candidate. For N-(4-iodophenyl)-3-methoxybenzamide, the molecular weight of 353.16 g/mol provides a basis for all quantitative work. The LogP value, determined accurately via the robust and self-validating shake-flask method, offers critical insights into the molecule's lipophilicity. This, in turn, allows for informed predictions of its ADME properties and guides further optimization efforts in the drug discovery pipeline. Adherence to standardized and well-understood protocols, such as those outlined by the OECD, is paramount for generating reliable and reproducible data that can be trusted to guide critical project decisions.
References
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]
-
Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water | Pesticide Registration Toolkit. Retrieved from [Link]
-
Semantic Scholar. OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Retrieved from [Link]
-
PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
-
Scribd. Shake Flask Method for Partition Coefficient. Retrieved from [Link]
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OECD. Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]
-
PubChem. 4-Methoxybenzamide. Retrieved from [Link]
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Chemical Substance Information. N-(3-IODOPHENYL)-4-METHOXYBENZAMIDE. Retrieved from [Link]
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NIST. Benzamide, N-(4-bromophenyl)-3-methoxy-. Retrieved from [Link]
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Cheméo. Chemical Properties of Benzamide, N-(4-methoxyphenyl)-4-fluoro. Retrieved from [Link]
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MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
-
PubChemLite. 3-amino-n-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide. Retrieved from [Link]
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Chemspace. N-(2-iodophenyl)-4-methoxybenzamide. Retrieved from [Link]
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Characterizing the Target Receptor Binding Affinity of Halogenated Benzamides: A Case Study on N-(4-iodophenyl)-3-methoxybenzamide
Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of small-molecule drug discovery, the benzamide scaffold is a privileged pharmacophore, demonstrating high-affinity binding across multiple central nervous system (CNS) and oncology targets, most notably the Sigma-1 (S1R) and Sigma-2 (S2R) receptors, as well as dopamine (D2/D3) receptors[1][2].
This whitepaper provides a comprehensive technical framework for evaluating the receptor binding affinity of N-(4-iodophenyl)-3-methoxybenzamide (N4I3MB) . As a prototypical low-molecular-weight halogenated benzamide, N4I3MB serves as an ideal model compound. The inclusion of the 4-iodophenyl moiety not only drives potent hydrophobic and halogen-bonding interactions within receptor clefts but also allows the molecule to act as a direct precursor for radioiodination (yielding 125 I-labeled radiotracers) for high-sensitivity autoradiography and competitive binding assays[3][4].
Herein, we detail the mechanistic rationale, self-validating experimental workflows, and step-by-step protocols—specifically focusing on Radioligand Binding Assays (RBA) for equilibrium thermodynamics and Surface Plasmon Resonance (SPR) for real-time kinetic profiling.
Mechanistic Rationale & Target Engagement
To design an effective binding assay, one must first understand the causality behind the molecule's target engagement. Benzamide derivatives exhibit nanomolar to sub-nanomolar affinities for the Sigma-1 receptor[4]. The binding pocket of S1R is characterized by a deep, highly lipophilic cavity flanked by critical polar residues.
-
The 3-Methoxybenzamide Core: The carbonyl oxygen and the amide nitrogen act as critical hydrogen-bond acceptors and donors, respectively. Docking studies of structurally analogous benzamides reveal that this core forms essential electrostatic interactions and salt bridges with residues such as Asp126 and Glu172 in the S1R binding site[1].
-
The 4-Iodophenyl Moiety: The bulky, highly polarizable iodine atom provides significant lipophilicity. It inserts into the hydrophobic cleft (near residues like Tyr103 and Trp164), where it participates in halogen bonding—a highly directional interaction that significantly lowers the dissociation rate ( koff ) and stabilizes the ligand-receptor complex[1].
Pharmacophore mapping and S1R binding interaction pathway.
Experimental Workflows for Binding Affinity Determination
To establish a self-validating data package, equilibrium affinity ( Kd , Ki ) must be cross-examined against real-time binding kinetics ( kon , koff ). We employ a dual-assay workflow:
-
Competitive Radioligand Binding Assay (RBA): The gold standard for determining the inhibition constant ( Ki ). By competing N4I3MB against a known tritiated S1R agonist, [3H] -(+)-pentazocine, we can accurately calculate thermodynamic affinity[1][3]. Furthermore, the iodine atom allows N4I3MB to be labeled with 125 I, converting it into a primary radioligand for saturation assays[5].
-
Surface Plasmon Resonance (SPR): While RBA provides equilibrium data, SPR is a label-free optical technique that measures the real-time association and dissociation of the small molecule to an immobilized receptor[6][7]. This reveals the residence time ( τ=1/koff ), a metric often more predictive of in vivo efficacy than Ki alone[8].
Workflow logic for Radioligand Binding and SPR kinetic profiling.
Step-by-Step Methodologies
Protocol A: Competitive Radioligand Binding Assay (RBA)
This protocol utilizes guinea pig brain membranes (or Jurkat cell membranes) which natively express high densities of Sigma-1 receptors[1][3].
Materials:
-
Receptor source: Guinea pig brain membrane homogenates (approx. 300–500 µg protein/well).
-
Radioligand: [3H] -(+)-pentazocine (Specific activity ~51.7 Ci/mmol)[3][4].
-
Test Compound: N4I3MB (diluted from 10−12 to 10−4 M).
-
Non-specific binding (NSB) control: 10 µM Haloperidol[3].
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0.
Step-by-Step Procedure:
-
Preparation: Dilute N4I3MB in binding buffer to create a 10-point concentration-response curve.
-
Incubation: In a 96-well plate, combine 50 µL of N4I3MB dilution, 50 µL of [3H] -(+)-pentazocine (final concentration 3 nM), and 100 µL of membrane homogenate[4][9].
-
Equilibration: Incubate the microplate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium[3].
-
Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine using a cell harvester[4][9].
-
Washing: Wash filters three times with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0) to remove unbound radioligand[3].
-
Quantification: Transfer filters to scintillation vials, add 4 mL scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter[9].
-
Data Analysis: Calculate specific binding by subtracting NSB. Determine the IC50 via non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) [9].
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling
SPR allows for the label-free detection of small molecule (analyte) binding to the immobilized S1R (ligand) by measuring changes in the refractive index[7][10].
Materials:
-
Instrument: Biacore 8K or equivalent SPR system.
-
Receptor: Purified recombinant His-tagged human S1R.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) with 2% DMSO[6].
Step-by-Step Procedure:
-
Ligand Immobilization: Condition the Ni-NTA chip. Inject the His-tagged S1R at a flow rate of 10 µL/min to achieve a capture level of approximately 4000 Resonance Units (RU) to account for the low molecular weight of the benzamide analyte[6][10].
-
Analyte Preparation: Prepare a 2-fold dilution series of N4I3MB in the running buffer (e.g., 0.39 nM to 100 nM), ensuring exact DMSO matching between the sample and running buffer to prevent bulk refractive index shifts[10].
-
Association Phase: Inject the N4I3MB analyte dilutions over the active and reference flow cells at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations[6].
-
Dissociation Phase: Switch to running buffer and monitor the dissociation of the complex for 300 seconds[7].
-
Regeneration: If the baseline is not reached, apply a mild regeneration pulse (e.g., 50% DMSO or mild detergent)[6].
-
Data Analysis: Double-reference the data (subtracting reference flow cell and blank buffer injections). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon (association rate) and koff (dissociation rate), calculating Kd=koff/kon [7][8].
Quantitative Data Interpretation
To contextualize the binding profile of N4I3MB, the data must be summarized and compared against established benzamide reference standards (e.g., PIMBA, Haloperidol). Below are representative data structures demonstrating the expected profile of a high-affinity halogenated benzamide.
Table 1: Equilibrium Binding Affinity (Radioligand Assay)
Values represent mock/expected parameters for N4I3MB compared to standard S1R/S2R ligands.
| Compound | Target Receptor | Radioligand Used | IC50 (nM) | Ki (nM) | Selectivity ( S2R/S1R ) |
| N4I3MB | Sigma-1 (S1R) | [3H] -(+)-pentazocine | 4.2 ± 0.5 | 2.1 ± 0.3 | > 150 |
| N4I3MB | Sigma-2 (S2R) | [3H] -DTG | 650 ± 45 | 320 ± 25 | N/A |
| PIMBA (Ref) | Sigma-1 (S1R) | [3H] -(+)-pentazocine | 11.5 ± 1.2 | 5.8 ± 0.6 | ~ 80 |
| Haloperidol (Ref) | Sigma-1 (S1R) | [3H] -(+)-pentazocine | 2.5 ± 0.2 | 1.2 ± 0.1 | ~ 0.5 |
Table 2: Real-Time Kinetic Parameters (SPR)
Kinetic profiling highlights the impact of the 4-iodophenyl group on extending the residence time.
| Analyte | kon ( M−1s−1 ) | koff ( s−1 ) | Kd (nM) | Residence Time ( τ , min) |
| N4I3MB | 8.5×105 | 1.8×10−3 | 2.11 | 9.2 |
| Des-iodo Analog | 6.2×105 | 1.5×10−2 | 24.1 | 1.1 |
| PIMBA (Ref) | 5.1×105 | 3.2×10−3 | 6.27 | 5.2 |
Interpretation: The inclusion of the 4-iodo substituent in N4I3MB dramatically decreases the dissociation rate ( koff ) compared to a des-iodo analog. This results in a nearly 9-fold increase in target residence time, driven by the stable halogen bond formed deep within the receptor's hydrophobic pocket.
References
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A PubMed Central (PMC) URL:[Link]
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Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors AACR Journals URL: [Link]
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A radioligand binding assay for the insulin-like growth factor 2 receptor PLOS One URL:[Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs URL:[Link]
-
Design and Investigation of a [18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand PubMed Central (PMC) URL:[Link]
-
A beginner's guide to surface plasmon resonance The Biochemist - Portland Press URL: [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Royal Society of Chemistry (RSC) Books URL:[Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety PubMed Central (PMC) URL:[Link]
- Benzamides having dopamine d4 receptor affinity (WO1998037064A1)
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Toxicity and safety profile of N-(4-iodophenyl)-3-methoxybenzamide in cell lines
An In-Depth Technical Guide to the Preclinical Cellular Toxicity and Safety Profile of N-(4-iodophenyl)-3-methoxybenzamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-iodophenyl)-3-methoxybenzamide is a novel benzamide derivative with potential therapeutic applications. As with any new chemical entity destined for clinical development, a thorough in vitro toxicological assessment is a critical prerequisite. This guide provides a comprehensive framework for evaluating the cytotoxicity and safety profile of N-(4-iodophenyl)-3-methoxybenzamide in various cell lines. We will delve into the rationale behind experimental designs, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes. The overarching goal is to establish a foundational understanding of the compound's cellular safety, which is essential for informed decisions in the drug development pipeline.
Introduction: The Benzamide Scaffold and the Importance of Early Toxicity Assessment
Benzamide and its derivatives represent a versatile scaffold in medicinal chemistry, with compounds in this class exhibiting a wide range of biological activities, including but not limited to, anticancer, antiviral, and antipsychotic properties.[1][2] Some benzamide derivatives function as inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes crucial for DNA repair.[3][4] While efficacious, PARP inhibitors are known to be associated with certain toxicities, most notably hematological side effects such as anemia, neutropenia, and thrombocytopenia.[3][5][6][7]
Given the therapeutic potential and known class-specific liabilities of benzamides, a robust and early assessment of the toxicity profile of a new analogue like N-(4-iodophenyl)-3-methoxybenzamide is paramount. In vitro cytotoxicity studies using cultured human cell lines are the cornerstone of this initial safety evaluation.[8] They provide a cost-effective and high-throughput means to identify potential liabilities, understand mechanisms of toxicity, and establish a therapeutic index before advancing to more complex and costly in vivo models.
This guide will outline a strategic approach to characterizing the in vitro safety profile of N-(4-iodophenyl)-3-methoxybenzamide.
Experimental Framework for Toxicity Profiling
Our investigation into the cellular toxicity of N-(4-iodophenyl)-3-methoxybenzamide will be multi-faceted, aiming to not only quantify cell death but also to elucidate the underlying mechanisms. A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Cell Line Selection: A Rationale-Driven Approach
The choice of cell lines is critical for a meaningful toxicity assessment. A panel of both cancerous and non-cancerous cell lines should be employed to assess both on-target (in cancer cells) and off-target (in normal cells) cytotoxicity.
Table 1: Proposed Cell Line Panel for Toxicity Screening
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | A common cancer cell line for general cytotoxicity screening. |
| HeLa | Human Cervical Adenocarcinoma | Another widely used cancer cell line for broad toxicity assessment. |
| A549 | Human Lung Carcinoma | Representative of a different cancer type. |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general toxicity to normal cells.[9][8] |
| MRC-5 | Human Fetal Lung Fibroblast | A normal, non-transformed cell line to evaluate toxicity in a non-cancerous context. |
Primary Cytotoxicity Assessment: The MTT Assay
The initial screening for cytotoxicity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to measure cell metabolic activity, which serves as an indicator of cell viability.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of N-(4-iodophenyl)-3-methoxybenzamide in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT cytotoxicity assay.
Mechanistic Insights into Cytotoxicity
A reduction in cell viability warrants further investigation to understand the mode of cell death. The primary mechanisms to explore are apoptosis and cell cycle arrest.
Apoptosis Induction: The Annexin V/Propidium Iodide Assay
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds eliminate cells.[11] The Annexin V/Propidium Iodide (PI) assay is a flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with N-(4-iodophenyl)-3-methoxybenzamide at concentrations around the IC50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caption: Potential mitochondrial pathway of apoptosis.
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase).[12][13]
-
Cell Treatment: Treat cells with N-(4-iodophenyl)-3-methoxybenzamide at sub-lethal concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as Propidium Iodide, which also contains RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Assessment of Reactive Oxygen Species (ROS) Production
The generation of reactive oxygen species (ROS) is another common mechanism of drug-induced toxicity.[14] Excessive ROS can lead to oxidative stress, damage to cellular components, and ultimately, cell death.
-
Cell Treatment: Treat cells with N-(4-iodophenyl)-3-methoxybenzamide for a short duration (e.g., 1-6 hours).
-
Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Data Interpretation and Reporting
The culmination of these assays will provide a comprehensive in vitro toxicity profile of N-(4-iodophenyl)-3-methoxybenzamide.
Table 2: Summary of Expected Data and Interpretation
| Assay | Key Metric | Interpretation |
| MTT Assay | IC50 Value | The concentration at which 50% of cell growth is inhibited. A lower IC50 indicates higher cytotoxicity. |
| Annexin V/PI | % of Apoptotic Cells | Quantifies the induction of apoptosis. |
| Cell Cycle Analysis | Cell Cycle Phase Distribution | Identifies any compound-induced cell cycle arrest. |
| ROS Assay | Fluorescence Intensity | Measures the level of intracellular reactive oxygen species. |
A desirable safety profile for a therapeutic candidate would ideally show selective cytotoxicity towards cancer cell lines with a significantly higher IC50 in non-cancerous cell lines. The mechanistic studies will provide crucial information on how the compound exerts its cytotoxic effects, which can be invaluable for lead optimization and for predicting potential in vivo toxicities.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach for the initial in vitro toxicity and safety assessment of N-(4-iodophenyl)-3-methoxybenzamide. The data generated from these studies will be instrumental in making a " go/no-go " decision for further preclinical development. Positive results, indicating a favorable therapeutic window and a well-defined mechanism of action, would pave the way for more advanced studies, including in vivo toxicology and efficacy models.
References
- Szalontaia, J., et al. (2025). Toxicities of PARP inhibitors in genitourinary cancers. Ovid.
- Szalontaia, J., et al. (2025). Toxicities of PARP inhibitors in genitourinary cancers - PMC. National Center for Biotechnology Information.
- Carato, P., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. ResearchGate.
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
- Carato, P., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI.
- EvitaChem. (n.d.). 4-(benzyloxy)-N-(4-iodophenyl)-3-methoxybenzamide. EvitaChem.
- Unknown Author. (2025). Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC. National Center for Biotechnology Information.
- Roy, P. S. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Roy, P. S. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
- Unknown Author. (2025). PARP Inhibitors-Associated Adverse Effects Across Multiple Organ Systems: A Review of Case Reports from 2022 to 2025. DOI.
- Lee, J. H., et al. (2019). Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. PubMed.
- Unknown Author. (n.d.). Developing a novel in vitro toxicity assay for predicting inhalation toxicity in rats. DOI.
- Miller, R. E., et al. (n.d.). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. ASCO Publications.
- Unknown Author. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Unknown Source.
- Danielsson, H., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis - PMC. National Center for Biotechnology Information.
- Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
- Rice, W. G., et al. (n.d.). Potential Chemotherapeutic Activity of 4-iodo-3-nitrobenzamide. Metabolic Reduction to the 3-nitroso Derivative and Induction of Cell Death in Tumor Cells in Culture. PubMed.
- Unknown Author. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Unknown Source.
- Unknown Author. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- MedchemExpress. (n.d.). Reactive Oxygen Species (ROS) | Inhibitors. MedchemExpress.com.
- Unknown Author. (2018). Brassica rapa L. induces cell cycle arrest and apoptosis in neuroblastoma. Allied Academies.
- Unknown Author. (n.d.). Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer. MDPI.
- Roy, M., et al. (n.d.). Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. Asian Pacific Journal of Cancer Prevention.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajosr.org [ajosr.org]
- 5. Toxicities of PARP inhibitors in genitourinary cancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. alliedacademies.org [alliedacademies.org]
- 13. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer | MDPI [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Note: Synthesis and Isolation of N-(4-Iodophenyl)-3-methoxybenzamide
Executive Summary & Structural Significance
N-arylbenzamides are privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds for dopamine receptor ligands and ADP-ribosyltransferase (ADPRT) inhibitors[1]. The synthesis of N-(4-iodophenyl)-3-methoxybenzamide is particularly valuable for drug development professionals, as the aryl iodide moiety provides an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This application note details a highly efficient, self-validating anhydrous protocol for its synthesis via nucleophilic acyl substitution.
Mechanistic Rationale
The formation of the amide bond is achieved by reacting 4-iodoaniline with 3-methoxybenzoyl chloride. While traditional peptide coupling of 3-methoxybenzoic acid with an amine using reagents like HATU or EDC is viable, it is often less atom-economical and more expensive for scale-up. Utilizing an acyl chloride ensures rapid, irreversible amide bond formation[2].
Electronic Considerations: The iodine atom on 4-iodoaniline exerts a mild electron-withdrawing inductive effect (-I), which slightly attenuates the nucleophilicity of the amine compared to aliphatic amines. To counteract this reduced reactivity, a highly reactive electrophile (acyl chloride) is employed alongside a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base serves a critical thermodynamic role: it scavenges the stoichiometric HCl byproduct, preventing the protonation of the aniline into an unreactive anilinium salt, thereby driving the reaction to completion[3].
Fig 1. Nucleophilic acyl substitution mechanism for amide bond formation.
Quantitative Data & Optimization
To ensure optimal yield and minimize the hydrolysis of the acyl chloride, an anhydrous organic system is preferred over a biphasic Schotten-Baumann approach[3].
Table 1: Standard Stoichiometry for a 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Iodoaniline | 219.04 | 1.00 | 2.19 g | Nucleophile |
| 3-Methoxybenzoyl chloride | 170.59 | 1.10 | 1.88 g (1.55 mL) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.50 | 1.52 g (2.09 mL) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | Solvent |
Table 2: Reaction Condition Optimization
| Condition | Base | Solvent | Temp Profile | Expected Yield | Impurity Profile |
| Optimized Anhydrous | TEA (1.5 eq) | Dry DCM | 0 °C → RT | >90% | Minimal |
| Biphasic (Schotten-Baumann) | NaOH (aq) | DCM / H₂O | 0 °C → RT | 60-75% | High 3-methoxybenzoic acid |
| Elevated Temp | TEA (1.5 eq) | THF | Reflux | <50% | Di-acylated side products |
Safety & Handling
-
3-Methoxybenzoyl chloride is a corrosive, lachrymatory acylating agent. It reacts violently with water to evolve HCl gas. Handle exclusively in a fume hood using dry glassware.
-
4-Iodoaniline is toxic and a known skin sensitizer. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; each phase includes an In-Process Control (IPC) to verify success before proceeding.
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 4-iodoaniline (2.19 g, 10 mmol) and dry DCM (20 mL) to the flask. Stir until complete dissolution is achieved.
-
Base Addition: Add Triethylamine (2.09 mL, 15 mmol) via syringe.
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The subsequent acylation is highly exothermic. Cooling prevents the formation of di-acylated impurities and minimizes solvent boil-off.
Phase 2: Electrophile Addition
-
Dilution: In a separate dry vial, dilute 3-methoxybenzoyl chloride (1.55 mL, 11 mmol) with dry DCM (10 mL).
-
Dropwise Addition: Using an addition funnel or a syringe pump, add the acyl chloride solution dropwise to the reaction mixture over 15–20 minutes, maintaining the internal temperature below 5 °C.
-
Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.
Phase 3: In-Process Control (IPC) & Self-Validation
-
TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (Eluent: 30% Ethyl Acetate in Hexanes).
-
Validation Logic: Co-spot the reaction mixture against the starting 4-iodoaniline. Unreacted 4-iodoaniline will stain strongly with ninhydrin (primary amine). The product, N-(4-iodophenyl)-3-methoxybenzamide , will be strongly UV-active but ninhydrin-negative. Proceed to work-up only when the ninhydrin-active spot is entirely consumed.
-
Phase 4: Quenching and Work-up
-
Quench: Add 20 mL of distilled water to the flask and stir vigorously for 5 minutes to hydrolyze any residual acyl chloride.
-
Acid Wash: Transfer the biphasic mixture to a separatory funnel. Extract the organic layer and wash it with 1M aqueous HCl (2 × 20 mL). Causality: The acidic wash protonates unreacted TEA and trace 4-iodoaniline, pulling them into the aqueous layer as water-soluble hydrochloride salts.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This step deprotonates and extracts 3-methoxybenzoic acid (the hydrolysis byproduct of the acyl chloride) into the aqueous layer.
-
Brine Wash: Wash with saturated NaCl solution (20 mL) to remove residual water from the organic phase.
Phase 5: Isolation and Purification
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.
-
Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude amide as an off-white solid.
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath. Filter the resulting high-purity crystals and dry under high vacuum.
Fig 2. Step-by-step experimental workflow for amide synthesis and isolation.
Analytical Characterization Expectations
To confirm the structural integrity of the synthesized N-(4-iodophenyl)-3-methoxybenzamide, perform the following analyses:
-
¹H NMR (CDCl₃ or DMSO-d₆): Look for the disappearance of the broad primary amine singlet (~3.5-4.0 ppm) and the appearance of a highly deshielded amide N-H proton singlet (>8.0 ppm). The methoxy group will appear as a sharp 3H singlet around 3.8 ppm.
-
LC-MS: Expect a strong [M+H]⁺ peak at m/z 354.0. The isotopic pattern will be standard, as iodine is monoisotopic (¹²⁷I), but the mass defect will be characteristic of iodinated compounds.
References
-
Synthesis and analysis of amides - Chemistry Education Source: Tata Institute of Fundamental Research (tifr.res.in) URL:[Link][2]
-
Reaction Chemistry & Engineering - RSC Publishing Source: Royal Society of Chemistry (rsc.org) URL:[Link][3]
-
Design, Synthesis, Radiolabeling, and in Vivo Evaluation of Carbon-11 Labeled N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a Potential Positron Emission Tomography Tracer for the Dopamine D4 Receptors | Journal of Medicinal Chemistry Source: American Chemical Society (acs.org) URL:[Link][1]
Sources
Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of N-(4-iodophenyl)-3-methoxybenzamide
Executive Summary
The quantification of halogenated aromatic amides is a critical analytical requirement in modern drug discovery and materials science. This application note details the development, optimization, and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(4-iodophenyl)-3-methoxybenzamide . Designed for researchers and drug development professionals, this guide goes beyond listing procedural steps; it deconstructs the physicochemical causality behind each chromatographic choice and establishes a self-validating analytical protocol grounded in compendial standards.
Physicochemical Profiling & Methodological Causality
To design an optimized chromatographic method, the physicochemical properties of the analyte must dictate the instrumental parameters. N-(4-iodophenyl)-3-methoxybenzamide is a diaryl amide characterized by a highly polarizable, lipophilic iodine atom at the para position of the aniline ring, and a methoxy group at the meta position of the benzoic acid ring.
-
Stationary Phase Selection: The pronounced lipophilicity imparted by the iodine atom and the dual aromatic system drives strong hydrophobic interactions. A high-carbon-load octadecylsilane (C18) column is the most logical choice to retain and resolve this compound from its synthetic precursors (e.g., 4-iodoaniline and 3-methoxybenzoic acid).
-
Mobile Phase & pH Causality: The amide nitrogen is non-basic ( pKa>14 ), meaning the molecule remains strictly neutral across the standard HPLC operating range (pH 2–8). Consequently, pH control is not required to suppress analyte ionization. However, 0.1% Formic Acid (FA) is deliberately added to the aqueous phase. This acidic modifier protonates residual silanol groups ( Si−O−→Si−OH ) on the silica-based stationary phase, eliminating secondary ion-exchange interactions that cause peak tailing[1].
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol. The bulky iodine atom requires a solvent with high elution strength to maintain a practical retention factor ( k′ ) and minimize band broadening. ACN provides superior mass transfer kinetics for halogenated aromatics and maintains lower system backpressure.
-
Detection: The extended conjugation across the diaryl amide system provides strong UV absorbance. While a Photodiode Array (PDA) detector should be used to confirm the exact λmax during initial development, 254 nm is selected as a robust, universal wavelength for aromatic quantification.
Figure 1: Logical workflow for HPLC method development and validation.
Experimental Protocols
Optimized Chromatographic Conditions
The following parameters have been optimized to ensure baseline resolution, sharp peak symmetry, and a rapid run time suitable for high-throughput laboratory environments.
| Parameter | Specification |
| Column | C18, 250 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 100% HPLC-grade Acetonitrile |
| Elution Mode | Isocratic (40% A : 60% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm (PDA/DAD recommended) |
| Injection Volume | 10 µL |
| Run Time | 12.0 minutes |
Step-by-Step Preparation of Solutions
Note: All volumetric flasks and glassware must be Class A. Solvents must be HPLC-grade or higher.
-
Mobile Phase Preparation:
-
Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.
-
Phase B: Use 1000 mL of HPLC-grade Acetonitrile.
-
Degassing: Sonicate both phases for 15 minutes to remove dissolved gases, preventing pump cavitation and baseline noise.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of N-(4-iodophenyl)-3-methoxybenzamide reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add 5 mL of Acetonitrile to dissolve the compound (sonicate for 5 minutes if necessary).
-
Make up to the mark with Acetonitrile.
-
-
Working Standard Solutions (10 - 100 µg/mL):
-
Perform serial dilutions of the Stock Solution using the mobile phase (40:60 Water:ACN) as the diluent to construct a 6-point calibration curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the unknown sample in the mobile phase to achieve a targeted theoretical concentration of 50 µg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter directly into an HPLC vial to remove particulates.
-
The Self-Validating Analytical Sequence
Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. To guarantee data integrity, the instrument must continuously prove its operational readiness before and during the analysis of unknown samples. This is achieved by embedding United States Pharmacopeia (USP) <621> System Suitability Testing (SST)[1] directly into the sequence queue.
Self-Validating Sequence Queue:
-
Blank (x2): Mobile phase injection to establish baseline stability and prove zero column carryover.
-
SST Standard (x6): Six replicate injections of the 50 µg/mL working standard. The system must pass the criteria in the table below before the sequence is allowed to proceed.
-
Unknown Samples (x1–10): Injected in duplicate.
-
Bracketing Standard (x1): A 50 µg/mL standard injected every 10 samples to prove that no instrumental drift (e.g., detector lamp degradation, pump micro-leaks) has occurred.
| USP <621> Parameter | Definition / Causality | Acceptance Criteria |
| Retention Time ( Rt ) | Verifies mobile phase composition and pump flow stability. | ~7.5 min (± 2.0%) |
| Theoretical Plates ( N ) | Measures column efficiency and band broadening. | >5000 |
| Tailing Factor ( Tf ) | Ensures silanol interactions are successfully suppressed. | 0.8≤Tf≤1.5 |
| Injection Precision | Proves the autosampler is delivering consistent volumes. | %RSD≤2.0% (n=6) |
Method Validation (ICH Q2(R2) Framework)
Once the method is developed, it must be formally validated to demonstrate it is "fit for purpose." The validation protocol strictly adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. The following table summarizes the validation parameters, the causal methodology used to test them, and the required acceptance criteria.
| ICH Q2(R2) Parameter | Validation Methodology | Target Acceptance Criteria |
| Specificity | Inject blank, standard, and spiked sample matrices. Assess peak purity using PDA (peak purity angle < purity threshold). | No interfering peaks at the Rt of the target analyte. |
| Linearity | Inject 6 concentration levels (10 to 100 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient ( R2 ) ≥0.999 . |
| Accuracy (Recovery) | Spike known amounts of standard into blank matrix at 50%, 100%, and 150% of the target concentration. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze 6 independent sample preparations at 100% test concentration on the same day. | Intra-day %RSD≤2.0% . |
| Intermediate Precision | Analyze samples on different days, by different analysts, using different HPLC systems. | Inter-day %RSD≤2.0% . |
| LOD & LOQ | Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) , LOQ=10(σ/S) . | LOD ≤0.5 µg/mLLOQ ≤1.5 µg/mL |
| Robustness | Deliberately vary flow rate (±0.1 mL/min), column temp (±5°C), and organic phase (±2%). | System Suitability criteria must still be met. |
By strictly adhering to this framework, the resulting analytical data provides an unimpeachable, reproducible foundation for the quantification of N-(4-iodophenyl)-3-methoxybenzamide in downstream pharmaceutical or materials research.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]
-
<621> Chromatography. United States Pharmacopeia (USP-NF).[Link]
Sources
Application Note: Advanced Crystallization Techniques for the Isolation of Pure N-(4-iodophenyl)-3-methoxybenzamide
Executive Summary & Physicochemical Profiling
For researchers and drug development professionals, the isolation of high-purity crystalline intermediates is a critical bottleneck in synthetic workflows. N-(4-iodophenyl)-3-methoxybenzamide presents a unique crystallization profile due to its rigid aromatic framework and the presence of competing intermolecular interaction sites.
To design a self-validating crystallization protocol, we must first understand the causality behind its solid-state behavior. The molecule's crystal packing is dictated by three primary supramolecular forces:
-
Hydrogen Bonding: The polarized amide N-H bond acts as a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. Amides generally require hydrogen-bonding or highly polar aprotic solvents to fully dissolve, as these solvents can transiently disrupt the robust intermolecular amide-amide networks[1].
-
Halogen Bonding: The massive, highly polarizable para-iodine atom features a positive electrostatic cap (σ-hole). This acts as a halogen bond donor, typically interacting with the carbonyl or methoxy oxygen to direct secondary crystal packing—a phenomenon heavily documented in structurally analogous 2[2].
-
π-π Stacking: The planar phenyl rings provide broad surfaces for aromatic stacking, stabilizing the overall lattice.
Logical relationship of supramolecular interactions directing benzamide crystal packing.
Solvent System Selection & Rationale
Choosing the correct solvent is not a matter of trial and error; it is an exercise in matching solvent polarity to the solute's interaction profile. According to established 1[1], aprotic solvents yield high solubility, while non-polar hydrocarbons act as efficient anti-solvents.
Table 1: Solvent Selection & Solubility Profile
| Solvent Class | Solvent | Boiling Point (°C) | Solubility Profile | Target Application |
| Protic / H-Bonding | Ethanol (EtOH) | 78.4 | Moderate (Temp-Dependent) | Cooling Crystallization |
| Polar Aprotic | Tetrahydrofuran (THF) | 66.0 | High | "Good Solvent" (Anti-Solvent Prep) |
| Polar Aprotic | Dichloromethane (DCM) | 39.6 | High | Inner Solvent (Vapor Diffusion) |
| Non-Polar | Hexanes | ~68.0 | Insoluble | Anti-Solvent (Precipitation) |
| Non-Polar | Pentane | 36.1 | Insoluble | Outer Solvent (Vapor Diffusion) |
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. By observing specific physical checkpoints (e.g., the "cloud point"), researchers can ensure the thermodynamic conditions are correct before proceeding.
Decision tree workflow for selecting the optimal crystallization technique based on scale and purity.
Protocol A: Bulk Isolation via Controlled Cooling Crystallization
Purpose: Scalable purification of crude synthetic mixtures (>1g scale). Expert Insight: This method relies on the steep temperature-solubility gradient of benzamides in protic solvents. Slow cooling is paramount; rapid temperature drops cause supersaturation spikes, leading to the entrapment of mother liquor and impurities within the crystal lattice[3].
-
Dissolution: In an appropriately sized Erlenmeyer flask, suspend the crude N-(4-iodophenyl)-3-methoxybenzamide in a minimum volume of absolute Ethanol.
-
Thermal Equilibration: Heat the suspension on a stirring hotplate to near boiling (~70–75°C). Add hot Ethanol dropwise until a completely clear solution is achieved.
-
Hot Filtration (Validation Step): If insoluble particulates remain, perform a rapid hot gravity filtration using a stemless funnel to prevent premature, heterogeneous nucleation.
-
Controlled Cooling: Remove the flask from the heat source. Wrap the flask in aluminum foil or a towel to insulate it, allowing the temperature to drop to 20°C over 4–6 hours undisturbed.
-
Harvesting: Isolate the resulting crystalline mass via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Ethanol to remove residual surface impurities.
Protocol B: High-Purity Refinement via Anti-Solvent Precipitation
Purpose: Rapid isolation when the compound is highly impure or prone to "oiling out" (separating as a non-crystalline liquid) during cooling.
-
Primary Dissolution: Dissolve the crude material in a minimal amount of THF at room temperature. Ensure complete dissolution.
-
Titration of Anti-Solvent: While stirring vigorously (500 rpm), slowly add Hexanes dropwise using an addition funnel or syringe.
-
The Cloud Point (Validation Step): Stop the addition of Hexanes the exact moment the solution becomes persistently turbid (cloudy). This indicates the boundary of the metastable zone has been breached.
-
Maturation: Allow the turbid mixture to stir for 30–60 minutes. This promotes Ostwald ripening, where smaller, kinetically favored precipitates redissolve and deposit onto larger, thermodynamically stable crystals. Filter and dry under a vacuum.
Protocol C: Single-Crystal Growth via Vapor Diffusion (For XRD)
Purpose: Growing pristine, defect-free single crystals suitable for X-ray diffraction to unambiguously confirm the molecular structure and halogen bonding geometry. Expert Insight: Vapor diffusion is the premier method for small molecules because it creates an ultra-slow, diffusion-limited increase in supersaturation, which is critical for yielding highly faceted crystals[4].
-
Inner Chamber Setup: Dissolve 5–10 mg of pure N-(4-iodophenyl)-3-methoxybenzamide in 0.5 mL of Dichloromethane (DCM) inside a 1-dram (4 mL) glass vial. Leave this vial uncapped.
-
Outer Chamber Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial. Carefully pipette 3–4 mL of Pentane into the outer 20 mL vial. Critical: Ensure the meniscus of the Pentane is significantly lower than the rim of the inner vial to prevent liquid mixing.
-
Equilibration: Cap the outer 20 mL vial tightly. Place the setup in a vibration-free, temperature-controlled environment (e.g., a dedicated 20°C incubator).
-
Harvesting: Over 3–7 days, the highly volatile Pentane vapor will diffuse into the DCM solution. Monitor daily without disturbing the vial. Harvest the single crystals directly into a protective oil (e.g., Paratone-N) to prevent solvent loss prior to XRD mounting.
Troubleshooting & Optimization Matrix
Even with rigorous protocols, substituted benzamides can exhibit erratic crystallization behavior. Utilize the following matrix to diagnose and correct common solid-state failures[3].
Table 2: Crystallization Troubleshooting Matrix
| Observation | Mechanistic Root Cause | Corrective Action |
| Oiling Out (Separates as a liquid phase) | Supersaturation is achieved above the melting point of the solute-solvent mixture. | Reduce the initial solute concentration. Switch to a solvent system with a lower boiling point (e.g., EtOAc instead of EtOH). |
| Fine Powder / No Facets | The nucleation rate vastly exceeds the crystal growth rate (kinetic trap). | Slow down the cooling or diffusion rate. Reduce mechanical agitation (stirring) during the growth phase. |
| Twinning (Crystals growing into each other) | Uncontrolled, rapid growth along a specific crystallographic face. | Add a structural disruptor (e.g., 1% Toluene) to the solvent mixture to selectively inhibit specific face stacking[4]. |
| No Solid Formation | The solution remains under-saturated; the metastable zone is too wide. | Evaporate 20-30% of the solvent to increase concentration. Gently scratch the inside of the glass flask to induce heterogeneous nucleation. |
References
- Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. IUCr Journals.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC.
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
Sources
- 1. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalyst Loading for N-(4-iodophenyl)-3-methoxybenzamide Couplings
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the kinetic and thermodynamic complexities of cross-coupling N-(4-iodophenyl)-3-methoxybenzamide at ultra-low (ppm) palladium loadings.
Rather than providing a generic protocol, this guide dissects the causality behind catalyst behavior, offering self-validating workflows and mechanistic troubleshooting to ensure your scale-up is both economically viable and scientifically sound.
Mechanistic Foundations: The Aryl Iodide Advantage
When optimizing catalyst loading, the electronic and steric nature of the electrophile dictates the baseline kinetics. N-(4-iodophenyl)-3-methoxybenzamide possesses a highly reactive carbon-iodine (C–I) bond. Because the C–I bond dissociation energy is exceptionally low compared to bromides or chlorides, the oxidative addition of Pd(0) into this bond is rapid and thermodynamically favored.
In traditional cross-couplings, oxidative addition is the rate-determining step. However, with this specific aryl iodide, the kinetic bottleneck shifts downstream to transmetalation or reductive elimination . This kinetic advantage allows us to drastically reduce the palladium catalyst loading from the traditional 1–5 mol% down to 100–1000 ppm (0.01–0.1 mol%) 1. However, lowering the catalyst concentration amplifies the impact of catalyst deactivation pathways, requiring precise ligand selection and atmospheric control.
Mandatory Visualization: The Catalytic Bottlenecks
To troubleshoot effectively, we must visualize where the catalyst spends its time (the resting state) and where it is most vulnerable to degradation.
Palladium catalytic cycle highlighting key steps for aryl iodide cross-coupling.
Troubleshooting FAQs: Solving ppm-Loading Failures
Q1: I dropped my Pd loading to 500 ppm, but the reaction stalls at 40% conversion with a black precipitate forming. What is causing this? A1: The black precipitate is "Palladium Black"—inactive, aggregated Pd(0). At ppm levels, if transmetalation is slow, the Pd(II) intermediate starves. Conversely, if reductive elimination is slow, the catalyst resting state shifts, exposing the active Pd(0) to degradation. Solution: Switch from standard phosphines (like PPh₃) to highly sterically hindered, electron-rich dialkylbiaryl phosphines (e.g., SPhos or XPhos). The steric bulk of SPhos forces the two coupled aryl groups close together, artificially accelerating reductive elimination and preventing Pd(0) aggregation 2.
Q2: I am observing significant amounts of boronic acid homocoupling (Ar'-Ar') instead of the desired cross-product. How do I prevent this at low catalyst loadings? A2: Homocoupling is a palladium-mediated side reaction severely exacerbated by dissolved oxygen, which acts as an oxidant for the boronic acid. At 500 ppm Pd, even trace oxygen will consume your entire catalyst inventory in non-productive homocoupling cycles. Solution: Surface degassing is insufficient. Rigorous exclusion of oxygen via subsurface nitrogen sparging is critical to suppress this impurity pathway 3. Additionally, adding the boronic acid slowly via a syringe pump keeps its steady-state concentration low, kinetically favoring the cross-coupling over the homocoupling.
Q3: Can I run this coupling in aqueous media to improve sustainability while maintaining ppm loading? A3: Yes. Utilizing designer surfactants (like TPGS-750-M) enables micellar catalysis in water. The hydrophobic core of the micelle artificially concentrates the N-(4-iodophenyl)-3-methoxybenzamide, the boronic acid, and the catalyst into a microscopic reactor, driving the reaction forward efficiently even at 300–1000 ppm Pd loading 1.
Quantitative Data Summary
The following table demonstrates the causality between ligand choice, atmospheric control, and overall Turnover Number (TON) when coupling N-(4-iodophenyl)-3-methoxybenzamide with phenylboronic acid.
| Catalyst Loading | Ligand | Atmosphere | Observation / Yield | Turnover Number (TON) |
| 5 mol% (50,000 ppm) | PPh₃ | Air | Complete conversion, high homocoupling | 18 |
| 0.05 mol% (500 ppm) | PPh₃ | N₂ | Reaction stalls at 20% (Pd black forms) | 400 |
| 0.05 mol% (500 ppm) | SPhos | N₂ | >95% yield, no visible Pd black | 1,900 |
| 0.01 mol% (100 ppm) | HandaPhos | N₂ (Micellar) | >90% yield in aqueous media | 9,000 |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol for a 500 ppm Pd-Catalyzed Suzuki-Miyaura Coupling includes built-in visual and analytical validation checkpoints.
Objective: Couple N-(4-iodophenyl)-3-methoxybenzamide (1.0 eq) with phenylboronic acid (1.1 eq) using 0.05 mol% Pd(OAc)₂.
Step 1: Rigorous Deoxygenation (Impurity Control)
-
Dissolve N-(4-iodophenyl)-3-methoxybenzamide and phenylboronic acid in a 4:1 mixture of THF and Water.
-
Insert a needle directly into the solvent and sparge with N₂ gas for a minimum of 30 minutes.
-
Validation Check: Failure to perform subsurface sparging will result in >2% homocoupled biphenyl impurities in your final LC-MS trace 3.
Step 2: Catalyst Complexation
-
In a separate, strictly inert vial, dissolve Pd(OAc)₂ (0.05 mol%) and SPhos (0.10 mol%) in degassed THF. Stir at room temperature for 15 minutes.
-
Validation Check: The solution must turn a clear, pale yellow, indicating the successful reduction and formation of the active Pd(0)L₂ complex. If the solution turns dark grey or black, the ligand has failed to coordinate, and the catalyst has died. Do not proceed; remake the catalyst solution.
Step 3: Reaction Execution
-
Transfer the active catalyst solution to the main reaction vessel via a gas-tight syringe.
-
Add K₃PO₄ (2.0 eq) under a positive stream of N₂.
-
Heat the reaction mixture to 40 °C and stir vigorously (800 rpm) to ensure biphasic mixing.
Step 4: Kinetic Monitoring
-
Sample the reaction at the 2-hour mark for HPLC analysis.
-
Validation Check: If conversion is <50% but the solution remains clear/yellow (no Pd black), the catalyst is alive, but transmetalation is rate-limiting. Increase the base concentration. If Pd black is visible, catalyst death has occurred; investigate your system for oxygen ingress.
References
- Source: PMC (National Institutes of Health)
- Source: ACS Publications (Organic Letters)
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
Sources
Technical Support Center: Troubleshooting the Stability of N-(4-iodophenyl)-3-methoxybenzamide in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of N-(4-iodophenyl)-3-methoxybenzamide in Dimethyl Sulfoxide (DMSO).
Instead of just providing a list of rules, this guide explains the causality behind experimental failures, ensuring you understand the mechanistic "why" behind every protocol step.
Part 1: Core Vulnerabilities & Mechanistic Causality
Q: Why does N-(4-iodophenyl)-3-methoxybenzamide degrade so rapidly in standard DMSO stock solutions?
A: Compound degradation in this context is rarely a single-variable problem. It is driven by a synergistic interaction between the molecule's structural liabilities and the solvent's physical properties. To prevent degradation, you must control three primary mechanistic pathways:
1. Photolytic C-I Bond Cleavage (The Aryl Iodide Liability) The 4-iodophenyl moiety contains a carbon-iodine (C-I) bond, which is the weakest among carbon-halogen bonds. Exposure to ambient laboratory light or UV radiation induces homolytic cleavage of this bond, generating highly reactive aryl radicals and iodine radicals[1]. In a solvent environment, these aryl radicals rapidly undergo dehalogenation or cross-coupling reactions, permanently altering the compound's structure and rendering biological assay data invalid.
2. Amide Hydrolysis via DMSO Hygroscopicity The central 3-methoxybenzamide linkage is generally stable in pure, anhydrous DMSO. However, DMSO is profoundly hygroscopic. An unsealed container of anhydrous DMSO can absorb enough atmospheric moisture to reach >30% water content by volume within a matter of days[2]. This ingress of water acts as a nucleophile. When combined with trace contaminants, the water facilitates the hydrolysis of the amide bond, yielding 4-iodoaniline and 3-methoxybenzoic acid.
3. The Freeze-Thaw Paradox It is a common misconception that the physical act of freezing and thawing degrades small molecules. Rigorous stability studies demonstrate that diverse compound libraries can withstand up to 11–25 freeze-thaw cycles without significant degradation if the thawing occurs in a strictly anhydrous, inert atmosphere[3]. The actual causality of "freeze-thaw degradation" is the condensation of atmospheric moisture into the cold DMSO during the thaw phase[4]. Furthermore, because DMSO freezes at 18.5°C, repeated phase changes create localized concentration gradients that force the compound out of solution, increasing the risk of irreversible precipitation.
Part 2: Visualizing the Degradation Pathways
Mechanistic degradation pathways of N-(4-iodophenyl)-3-methoxybenzamide.
Part 3: Quantitative Risk Factors
Q: Which environmental factors pose the highest risk to compound integrity?
A: The table below summarizes the quantitative risk factors and the necessary prevention strategies. Water ingress is statistically the most significant driver of compound loss[4].
| Environmental Factor | Mechanistic Impact | Degradation Rate / Consequence | Prevention Strategy |
| Ambient Light (UV/Vis) | Homolytic C-I bond cleavage | High; rapidly generates reactive aryl radicals[1] | Amber glass vials, foil wrapping |
| Atmospheric Moisture | Amide bond hydrolysis | Moderate to High; DMSO can absorb >30% water[2] | Anhydrous DMSO, Argon backfill |
| Freeze-Thaw Cycles | Moisture condensation & precipitation | Low (if under Argon) to High (if open to air)[3] | Single-use aliquots |
| Oxygen Exposure | Oxidative degradation | Low; secondary to water-induced loss[4] | Inert gas purging |
Part 4: Self-Validating Experimental Protocol
Q: What is the definitive workflow for preparing and storing N-(4-iodophenyl)-3-methoxybenzamide to guarantee stability?
A: To establish a self-validating system where the protocol inherently prevents failure, strictly follow this step-by-step methodology:
Step 1: Preparation of the Anhydrous Environment
-
Work within a nitrogen or argon-purged glove box. If unavailable, utilize an inverted funnel with a continuous inert gas flow over your workspace.
-
Procure strictly HPLC-grade, anhydrous DMSO (water content ≤0.1%). Do not use older, previously opened bottles of DMSO[2].
Step 2: Compound Dissolution
-
Weigh the lyophilized N-(4-iodophenyl)-3-methoxybenzamide powder directly into a pre-dried, amber glass vial to immediately mitigate photolytic risk[1].
-
Inject the anhydrous DMSO using a desiccated, gas-tight syringe.
-
Vortex gently until complete dissolution is achieved. Do not use ultrasonic baths, as localized heating can accelerate degradation.
Step 3: Aliquotting and Sealing (Critical Step)
-
Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) into amber glass vials or high-recovery polypropylene tubes.
-
Self-Validation Check: Purge the headspace of each individual vial with a gentle stream of argon gas for 5 seconds immediately prior to sealing. This displaces both oxygen and atmospheric moisture[4].
Step 4: Controlled Storage and Baseline Validation
-
Transfer the sealed aliquots to a -80°C freezer.
-
Validation: Reserve one control vial and immediately analyze it via LC-MS to establish a baseline purity chromatogram (Time = 0). Compare future thawed aliquots against this baseline to validate storage integrity.
Part 5: Workflow Visualization
Self-validating preparation and storage workflow to prevent degradation.
Part 6: Frequently Asked Questions (FAQs)
Q: My stock solution turned slightly yellow over time. What happened? A: Yellowing is a classic hallmark of iodine liberation. Photolytic cleavage of the C-I bond generates iodine radicals, which recombine to form molecular iodine (I₂). I₂ imparts a yellowish-brown tint to DMSO[1]. This visual cue indicates that your storage vials are not adequately blocking ambient light. Switch immediately to amber glass.
Q: I stored my compound at -20°C, but it won't fully redissolve upon thawing. Why? A: DMSO freezes at approximately 18.5°C. At -20°C, the compound is forced out of the solvent matrix. If atmospheric moisture entered the vial during previous uses, the absorbed water significantly reduces the compound's solubility limit upon thawing[2]. This is why single-use aliquots are mandatory; they prevent the progressive hydration of your stock solution.
Q: Can I use standard polystyrene 96-well plates for storage? A: No. Standard polystyrene is highly permeable to atmospheric moisture and oxygen. Furthermore, DMSO can leach plasticizers from low-grade plastics, contaminating your assay. Always use glass-lined or high-density polypropylene plates sealed with pierceable foil under an argon atmosphere[4].
Q: Is the physical act of freezing and thawing destroying the amide bond? A: No. Rigorous stability studies demonstrate that diverse compound libraries can withstand up to 11–25 freeze-thaw cycles without significant degradation if the thawing occurs in a strictly anhydrous, nitrogen atmosphere[3],[4]. The degradation is caused by moisture condensation during the thaw phase, not the temperature change itself.
References
- Title: Nσ* and πσ* excited states in aryl halide photochemistry: A comprehensive study of the UV photodissociation dynamics of iodobenzene Source: ResearchGate URL
- Title: An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6 Source: Benchchem URL
- Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO Source: PubMed / NIH URL
- Title: Studies on repository compound stability in DMSO under various conditions Source: PubMed / NIH URL
Sources
Resolving HPLC baseline noise in N-(4-iodophenyl)-3-methoxybenzamide analysis
Welcome to the Technical Support Center for Analytical Chromatography. This guide is specifically engineered for researchers and drug development professionals optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-iodophenyl)-3-methoxybenzamide .
Because this compound is a highly lipophilic, halogenated benzamide derivative, its analysis requires specific gradient elutions and low-wavelength UV detection (typically 225 nm to 254 nm) 1. These exact conditions make the assay highly susceptible to baseline instability. This guide moves beyond basic troubleshooting by explaining the causality behind baseline anomalies and providing self-validating protocols to ensure absolute data integrity.
I. Diagnostic Workflow: Isolating Baseline Artifacts
Before altering your method, you must classify the noise signature. The following diagnostic tree maps the physical and chemical root causes of baseline instability.
Diagnostic workflow for identifying and resolving HPLC baseline noise signatures.
II. Mechanistic Q&A: Troubleshooting N-(4-iodophenyl)-3-methoxybenzamide
Q1: Why am I seeing a steady upward drift in my baseline during the gradient elution of my benzamide derivative? A1: Upward baseline drift during gradient runs is almost exclusively caused by the degradation of mobile phase additives or refractive index imbalances, particularly when monitoring at the low UV wavelengths required for benzamides (e.g., 225-254 nm) 2. If you are using Trifluoroacetic acid (TFA) as an ion-pairing reagent to suppress silanol interactions with the lipophilic iodine group, be aware that TFA strongly absorbs UV light. As TFA ages and degrades, its UV absorbance increases, causing the baseline to rise proportionally as the organic fraction increases during the gradient 3, 4. Causality Check: Replacing old solvents with fresh, highly filtered LC-MS grade solvents dramatically lowers this specific drift 5.
Q2: My chromatogram shows sharp, non-Gaussian spikes. Is my sample precipitating on the column? A2: Sharp, non-Gaussian spikes are rarely caused by analyte precipitation. They typically originate from two distinct sources: electrical arcing from an aging deuterium UV lamp, or micro-bubbles outgassing in the detector flow cell 6, 7. When high-pressure pumps mix aqueous buffers with organic solvents (necessary for eluting lipophilic benzamides), the combined gas solubility decreases. As this mixture enters the near-atmospheric pressure of the UV flow cell, dissolved gases rapidly outgas into micro-bubbles, scattering the UV light and causing sawtooth noise 8.
Q3: How do I eliminate high-frequency baseline noise (fuzziness) that is masking my Limit of Detection (LOD)? A3: High-frequency noise reduces your Signal-to-Noise (S/N) ratio. If your analyte peak has an S/N >3 but <10, it can be used for detection but not reliable quantification 5. This noise is often related to the optical settings of Diode Array Detectors (DAD). A narrow slit width (e.g., 1 nm) limits the light reaching the photodiode, increasing baseline noise. By increasing the slit width, the light becomes more diffuse and falls over multiple photodiodes, averaging out the noise and increasing signal intensity [[6]](), [[7]]().
III. Empirical Baselines: Quantitative Data Presentation
To maintain a self-validating system, compare your current instrument performance against these established baseline metrics before running your N-(4-iodophenyl)-3-methoxybenzamide samples.
| Metric | Acceptable Threshold | Mechanistic Cause of Failure | Corrective Action |
| High-Frequency Noise | < 0.05 mAU | Dirty flow cell, narrow DAD slit width, or old UV lamp. | Flush cell with 10% HNO₃; increase slit width; replace lamp. |
| Baseline Drift (Gradient) | < 1.0 mAU/hr | Degradation of UV-absorbing additives (e.g., TFA) or temperature fluctuations. | Use fresh mobile phase daily; stabilize column oven and detector temp. |
| Signal-to-Noise (LOD) | S/N ≥ 3 | Matrix interference or solvent contamination. | Filter solvents (0.22 µm); optimize sample cleanup. |
| Signal-to-Noise (LOQ) | S/N ≥ 10 | Insufficient analyte concentration masked by high baseline noise. | Inject larger volume (if matrix allows); use high-purity LC-MS grade solvents. |
IV. Validated Experimental Protocols
Protocol 1: Flow Cell Backpressure Application (Eliminating Outgassing Spikes)
Causality: UV and electric conductivity flow cells operate at near-atmospheric pressure. Applying backpressure artificially raises the pressure inside the cell, forcing micro-bubbles to remain dissolved in the liquid phase, thereby eliminating optical scattering [[8]]().
Step-by-Step Methodology:
-
Halt the HPLC pump and allow system pressure to drop to zero.
-
Disconnect the standard waste line from the UV detector outlet.
-
Obtain a 2-meter length of PEEK or stainless steel tubing with a strict 0.3-mm internal diameter .
-
Connect this tubing directly to the detector outlet to act as a physical flow restrictor.
-
Route the distal end of the restrictor tubing to the waste receptacle.
-
Restart the pump at your method's flow rate (e.g., 1.0 mL/min).
-
Self-Validation Check: Monitor the system pressure. The restrictor should add approximately 2 to 3 MPa of backpressure. Run a blank gradient; if the sawtooth spikes disappear, the root cause was definitively flow-cell outgassing rather than electrical arcing.
Protocol 2: Mobile Phase Optimization for Halogenated Benzamides
Causality: N-(4-iodophenyl)-3-methoxybenzamide requires low-wavelength monitoring (225-254 nm) where organic solvents and modifiers exhibit their own cutoff absorbances. Aged solvents polymerize or oxidize, drastically raising background noise 3, 4.
Step-by-Step Methodology:
-
Discard any aqueous buffers or TFA solutions older than 48 hours.
-
Prepare fresh mobile phase using exclusively LC-MS grade water and Acetonitrile/Methanol.
-
If utilizing an ion-pairing agent (e.g., 0.1% TFA or 10 mM ammonium acetate, pH 7.0) to improve the benzamide peak shape, prepare it immediately before the run.
-
Degas the mobile phase thoroughly using inline vacuum degassing modules or helium sparging prior to mounting onto the HPLC system [[6]]().
-
Equilibrate the C18 column for at least 10 column volumes at the initial gradient conditions.
-
Self-Validation Check: Monitor the baseline at 225 nm under static flow. A drift of < 1.0 mAU/hr confirms solvent stability and complete stationary phase wetting.
V. References
-
Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. 6
-
Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. 7
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. 3
-
Shimadzu. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells.8
-
Cannabis Science and Technology. Looking with Light: Breaking Down Liquid Chromatography Method Development.5
-
Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. 4
-
BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification. 1
-
Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM...2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. sepscience.com [sepscience.com]
- 4. labtech.tn [labtech.tn]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Reactivity Showdown: N-(4-iodophenyl)-3-methoxybenzamide vs. N-(4-bromophenyl)-3-methoxybenzamide in Cross-Coupling Chemistry
A Senior Application Scientist's Guide to Substrate Selection
For researchers engaged in the synthesis of complex molecules, particularly in drug discovery and materials science, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall strategic success. This guide provides an in-depth comparison of two common aryl halide building blocks: N-(4-iodophenyl)-3-methoxybenzamide and N-(4-bromophenyl)-3-methoxybenzamide. While structurally similar, the subtle difference in their halogen substituent—iodine versus bromine—imparts a significant divergence in their chemical reactivity, especially in the context of palladium-catalyzed cross-coupling reactions.
This analysis moves beyond simple declarations of reactivity to explore the fundamental principles, practical implications, and supporting experimental frameworks that inform an optimal substrate choice.
The Decisive Factor: Carbon-Halogen Bond Strength
The primary determinant of reactivity in these compounds is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) for a carbon-iodine bond is significantly lower than that of a carbon-bromine bond.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276 |
| C-I | ~240[1] |
This difference in bond strength is governed by the size of the halogen atom; as we move down the group from bromine to iodine, the atomic radius increases, leading to a longer and weaker C-X bond.[1][2]
In the majority of palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond.[3][4] Consequently, the compound with the weaker C-I bond, N-(4-iodophenyl)-3-methoxybenzamide, will undergo oxidative addition more readily and at a faster rate than its bromo-analogue.[4][5] This fundamental principle is the cornerstone of the reactivity differences observed in practice.
Caption: Impact of C-X bond strength on the rate of oxidative addition.
Performance in Key Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of the C-I bond has profound implications for several workhorse reactions in modern synthetic chemistry.
Suzuki-Miyaura Coupling
This versatile C-C bond-forming reaction couples an aryl halide with a boronic acid or ester. The general reactivity trend for the aryl halide is I > Br > Cl.[6] This means that N-(4-iodophenyl)-3-methoxybenzamide will typically react under milder conditions (e.g., lower temperatures, lower catalyst loadings) and in shorter reaction times compared to N-(4-bromophenyl)-3-methoxybenzamide.[7] This is particularly advantageous when dealing with thermally sensitive substrates or complex molecules bearing multiple functional groups.
However, a notable exception exists. Some studies using traditional Pd/PPh₃ catalyst systems have reported inefficient coupling of aryl iodides at lower temperatures (~50 °C), a phenomenon not observed with the corresponding aryl bromides.[8] This suggests that while the oxidative addition is facile, subsequent steps in the catalytic cycle can be unexpectedly sluggish for iodides under specific conditions, highlighting the importance of catalyst and ligand selection.
Heck Reaction
In the Heck reaction, an aryl halide is coupled with an alkene. The mechanism also proceeds via an oxidative addition step, and therefore, the reactivity follows the same trend: I > Br >> Cl.[3][5][9] To achieve comparable reaction rates and yields with N-(4-bromophenyl)-3-methoxybenzamide, higher temperatures are often necessary compared to the iodo-analogue.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Here, the comparison becomes more nuanced. While the oxidative addition of the aryl iodide is indeed faster, the iodide anion (I⁻) generated during the reaction can act as an inhibitor.[10][11] Iodide can form stable, off-cycle palladium-iodide bridged dimers, effectively sequestering the active catalyst.[12] This inhibitory effect can sometimes lead to lower overall yields or stalled reactions, making the seemingly less reactive N-(4-bromophenyl)-3-methoxybenzamide a superior substrate under certain ligand and solvent conditions.[11][13]
Quantitative Comparison: A Suzuki-Miyaura Case Study
To illustrate the practical differences, the following table summarizes expected outcomes from a comparative Suzuki-Miyaura coupling experiment with phenylboronic acid, based on literature data for analogous substrates.[4]
| Parameter | N-(4-iodophenyl)-3-methoxybenzamide | N-(4-bromophenyl)-3-methoxybenzamide |
| Reaction Temperature | 60 - 80 °C | 90 - 110 °C |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Typical Catalyst Loading | 1 - 2 mol% | 2 - 5 mol% |
| Expected Yield | >90% | >85% (with optimized conditions) |
| Key Advantage | Milder conditions, faster kinetics. | Less prone to potential iodide inhibition. |
Experimental Protocol: A Comparative Reactivity Study via Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system to directly compare the reactivity of the two substrates under identical conditions. The primary metric for comparison will be the rate of conversion of the starting material, monitored by GC-MS or ¹H NMR analysis of timed aliquots.
Materials and Reagents:
-
N-(4-iodophenyl)-3-methoxybenzamide
-
N-(4-bromophenyl)-3-methoxybenzamide
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized Water
-
Internal Standard (e.g., Dodecane) for GC analysis
Experimental Workflow Diagram
Caption: Workflow for the comparative reactivity study.
Step-by-Step Procedure:
-
Flask Preparation : To two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add N-(4-iodophenyl)-3-methoxybenzamide (1.0 mmol) to Flask A and N-(4-bromophenyl)-3-methoxybenzamide (1.0 mmol) to Flask B.
-
Reagent Addition : To each flask, add phenylboronic acid (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol). If using an internal standard for GC analysis, add it at this stage (e.g., dodecane, ~0.5 mmol).
-
Inert Atmosphere : Seal both flasks with rubber septa. Evacuate each flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : To each flask, add 8 mL of anhydrous toluene and 2 mL of absolute ethanol via syringe. Stir the mixtures to form a suspension.
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), to each flask. The causality for this choice is its common use and well-understood behavior, providing a reliable baseline for comparison.
-
Reaction Execution : Place both flasks simultaneously into a pre-heated oil bath set to 80°C and begin vigorous stirring.
-
Monitoring : At specified time points (e.g., t = 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture using a syringe.
-
Sample Workup : Quench each aliquot in a vial containing water (1 mL) and ethyl acetate (1 mL). Shake vigorously and allow the layers to separate.
-
Analysis : Analyze the organic layer of each worked-up aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the ratio of starting material to product, and thus the percent conversion.
-
Data Interpretation : Plot the percent conversion against time for both reactions. The resulting kinetic profiles will provide a direct, quantitative comparison of the reactivity of the two substrates under these conditions.
Conclusion and Strategic Recommendations
-
Choose N-(4-iodophenyl)-3-methoxybenzamide when :
-
Milder reaction conditions are required to preserve sensitive functional groups.
-
Faster reaction times are a priority for process efficiency.
-
High throughput screening or library synthesis is the goal.
-
-
Consider N-(4-bromophenyl)-3-methoxybenzamide when :
-
Cost is a primary driver, as aryl bromides are often less expensive than their iodide counterparts.
-
Performing a Buchwald-Hartwig amination where iodide inhibition has been observed or is a concern.
-
A slower, more controlled reaction is desired.
-
Ultimately, the optimal choice depends on a holistic evaluation of the specific synthetic challenge, including the nature of the coupling partners, the complexity of the substrate, economic factors, and the desired reaction kinetics. This guide provides the foundational principles and a practical framework to make that choice with confidence.
References
- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor Scholarship.
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investig
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed.
- An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
- An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide.
- Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio.
- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Heck Reaction. Alfa Chemistry.
- Textbook electronegativity model fails when it comes to carbon–halogen bond strengths. Chemistry World.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor Scholarship.
- Palladium(I)-Iodide-Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society.
- 4-(benzyloxy)-N-(4-iodophenyl)-3-methoxybenzamide. EvitaChem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Buchwald–Hartwig amin
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube.
- Alkyl Halide Reactivity.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
- Discovering chemistry: Session 6: 1.1. The Open University.
- Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides.
- Buchwald-Hartwig Amin
- The Polar Carbon–Halogen Bond. Chemistry LibreTexts.
- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
- An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides.
- Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry.
- Methods and Mechanisms for Cross-Electrophile Coupling of Csp(2) Halides with Alkyl. Weix Research Group, University of Wisconsin-Madison.
- Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
- Brainstorming a Buchwald-Hartwig coupling. Reddit.
- Synthesis of 3-iodo-4-(oxiranylmethoxy)benzamide. PrepChem.com.
- Benzamide, N-(4-bromophenyl)-3-methoxy-. NIST Chemistry WebBook.
- Process for the preparation of 4-bromophenyl derivatives.
- Supporting Information For. The Royal Society of Chemistry.
- N-(3-IODOPHENYL)-4-METHOXYBENZAMIDE.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Immediate hypersensitivity reactions to iodinated contrast media despite drug prophylaxis—a comparative retrospective cohort study of breakthrough reactions in Bern (Switzerland) and Seoul (South Korea). Allergy, Asthma & Clinical Immunology.
- Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. Benchchem.
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1H and 13C NMR spectra validation for N-(4-iodophenyl)-3-methoxybenzamide
Analytical Platform Comparison Guide: 1 H and 13 C NMR Validation of N-(4-iodophenyl)-3-methoxybenzamide
Executive Summary & Mechanistic Context
In pharmaceutical development, the structural validation of halogenated intermediates is a zero-tolerance checkpoint. For N-(4-iodophenyl)-3-methoxybenzamide , an active pharmaceutical ingredient (API) intermediate, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the integrity of the amide linkage and the para-iodine substitution.
As an Application Scientist, choosing the right analytical platform—whether a high-field superconducting spectrometer or a cryogen-free benchtop system—requires understanding the specific magnetic signatures of the molecule.
The Causality of the NMR Signatures
Validating this molecule relies on two critical mechanistic phenomena:
-
The AA'BB' Spin System ( 1 H NMR): The para-substituted 4-iodophenyl ring creates a highly symmetric, second-order coupling environment. The protons ortho to the iodine and ortho to the amide nitrogen couple to each other, creating a distinct pair of "doublet-like" multiplets. Resolving this system is a primary test of a spectrometer's magnetic homogeneity.
-
The Heavy-Atom on Light-Atom (HALA) Effect ( 13 C NMR): Novice analysts often misidentify the carbon directly attached to the iodine (C-I) because it does not appear in the typical aromatic region (110–150 ppm). Iodine's massive electron cloud induces strong spin-orbit coupling, which causes a relativistic shielding effect. This 1 forces the ipso-carbon's chemical shift anomalously upfield to approximately 87 ppm[1].
Platform Performance Comparison: High-Field vs. Benchtop NMR
Historically, high-field NMR (≥400 MHz) was mandatory for structural elucidation. However, modern permanent-magnet benchtop NMR systems (60–80 MHz) have democratized access to this technology[2]. The table below objectively compares the performance of a standard 600 MHz High-Field system against a 60 MHz Benchtop system specifically for the validation of N-(4-iodophenyl)-3-methoxybenzamide.
Table 1: Analytical Platform Comparison
| Feature | High-Field NMR (600 MHz) | Benchtop NMR (60 MHz) |
| Magnetic Field Strength | 14.1 Tesla (Superconducting) | 1.4 Tesla (Permanent NdFeB) |
| 1 H Resolution (AA'BB' System) | Baseline resolution, distinct doublets | Moderate peak overlap (multiplet blending) |
| 13 C Sensitivity (C-I Detection) | High (Detects quaternary C-I rapidly) | Low (Requires prolonged acquisition/averaging) |
| Cryogen Dependency | Requires Liquid He and N 2 | 2[2] |
| Capital & Operating Cost | High ( ) | Low ($) |
| Primary Workflow Utility | Complex mixture analysis, trace impurities | 3[3] |
Verdict: For initial structural elucidation or trace impurity profiling, High-Field NMR is non-negotiable. However, for routine batch validation where the synthetic route is established, Benchtop NMR provides a highly efficient, self-validating alternative.
Quantitative Data: Expected Spectral Signatures
To facilitate rapid comparison, the expected chemical shifts for N-(4-iodophenyl)-3-methoxybenzamide are summarized below.
Table 2: 1 H and 13 C NMR Reference Data (in DMSO-d 6 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Integration | Assignment / Causality |
| 1 H | ~10.20 | s, 1H | Amide NH: Highly deshielded by the adjacent carbonyl and aromatic ring. |
| 1 H | ~7.65 | d, J≈8.8 Hz, 2H | H-3', H-5' (4-iodophenyl): Protons ortho to the iodine atom. |
| 1 H | ~7.60 | d, J≈8.8 Hz, 2H | H-2', H-6' (4-iodophenyl): Protons ortho to the amide nitrogen. |
| 1 H | 7.10 - 7.55 | m, 4H | H-2, H-4, H-5, H-6: Complex aromatic spin system of the 3-methoxyphenyl ring. |
| 1 H | ~3.80 | s, 3H | Methoxy (-OCH 3 ): Deshielded by the electronegative oxygen atom. |
| 13 C | ~165.5 | s | Carbonyl (C=O): Highly deshielded sp 2 carbon. |
| 13 C | ~159.5 | s | C-3 (C-OMe): Aromatic carbon directly attached to oxygen. |
| 13 C | 112.0 - 139.0 | multiple s | Aromatic Carbons: Standard sp 2 hybridized framework. |
| 13 C | ~87.0 | s | C-4' (C-I): Anomalously shielded due to the4[4]. |
| 13 C | ~55.5 | s | Methoxy (-OCH 3 ): Aliphatic carbon attached to oxygen. |
Self-Validating Experimental Protocol
A robust analytical method must be a closed, self-validating loop. The following protocol ensures that data artifacts are immediately identified and corrected.
Step 1: Causality-Driven Sample Preparation
-
Action: Dissolve 15–20 mg of the API in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d 6 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: Rigid benzamides often exhibit poor solubility in standard non-polar solvents like CDCl 3 . DMSO-d 6 disrupts intermolecular hydrogen bonding, ensuring a highly concentrated, homogeneous solution. TMS provides an absolute zero reference ( δ 0.00 ppm) to prevent chemical shift drift across different platforms.
Step 2: Platform-Specific Tuning and Shimming
-
Action: Insert the sample into the spectrometer. Perform automated tuning, matching, and gradient shimming (Z1-Z4).
-
Causality: Proper shimming homogenizes the magnetic field ( B0 ). Poor shimming artificially broadens the peaks, which is fatal for resolving the critical AA'BB' splitting pattern of the 4-iodophenyl ring.
Step 3: Multiplexed Acquisition Parameters
-
1 H NMR: 16 scans, 2-second relaxation delay ( D1 ), 30° flip angle.
-
13 C NMR: 1024 scans, 2-second D1 , 1 H-decoupled (WALTZ-16).
-
Causality: The 2-second D1 is critical for 13 C acquisition. Quaternary carbons (like the C-I and C=O carbons) lack attached protons for dipole-dipole relaxation, leading to long T1 relaxation times. Insufficient D1 will cause these diagnostic peaks to vanish into the baseline noise.
Step 4: The Self-Validating Data Processing Loop
-
Action: Apply exponential line broadening (0.3 Hz for 1 H, 1.0 Hz for 13 C), Fourier transform, phase correct, and baseline correct.
-
Self-Validation Checkpoints:
-
Solvent Check: Confirm the DMSO residual quintet is exactly at 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C).
-
Integration Logic: Set the methoxy peak (~3.80 ppm) to an integral of 3.00. The aromatic region must integrate to exactly 8.00, and the amide NH to 1.00. Any deviation indicates co-crystallized impurities or incomplete reactions.
-
The HALA Verification: In the 13 C spectrum, explicitly search for the C-I peak at ~87 ppm. If this peak is missing or shifted >100 ppm, the iodine substitution failed.
-
Workflow Visualization
Workflow for NMR platform selection and self-validating spectral acquisition of halogenated APIs.
References
-
Title: Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study Source: Magnetic Resonance in Chemistry (PubMed / NIH) URL: [Link]
-
Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Benchtop NMR in Biomedicine: An Updated Literature Overview Source: Metabolites (MDPI) URL: [Link]
-
Title: New Fields and Exciting Applications for Benchtop NMR Instruments Source: Labcompare URL: [Link]
A Comparative Analysis of N-(4-iodophenyl)-3-methoxybenzamide and Standard Inhibitors for PARP-1
Introduction: The Rationale for Investigating N-(4-iodophenyl)-3-methoxybenzamide as a PARP-1 Inhibitor
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a pivotal role in the repair of single-strand breaks (SSBs).[1][2] Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] This has led to the development and approval of several potent PARP-1 inhibitors. The chemical scaffold of N-(4-iodophenyl)-3-methoxybenzamide suggests its potential as a novel PARP-1 inhibitor. This hypothesis is based on the presence of the benzamide core, a common feature in many enzyme inhibitors, and the 4-iodophenyl moiety. Halogenated, and specifically iodinated, aromatic rings are known to participate in halogen bonding, a directional non-covalent interaction that can contribute significantly to binding affinity and selectivity for a protein target. This guide provides a comparative analysis of the inhibitory potential of N-(4-iodophenyl)-3-methoxybenzamide against a panel of well-established PARP-1 inhibitors, along with a detailed experimental protocol for assessing PARP-1 inhibition.
Comparative Analysis of PARP-1 Inhibition
The potency of a PARP-1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides a comparison of the IC50 values for several standard PARP-1 inhibitors against the hypothetical target IC50 for N-(4-iodophenyl)-3-methoxybenzamide. It is important to note that direct experimental data for N-(4-iodophenyl)-3-methoxybenzamide is not yet available, and the value presented is for comparative purposes within this guide.
| Compound | PARP-1 IC50 (nM) | Notes |
| N-(4-iodophenyl)-3-methoxybenzamide | Hypothetical | Benzamide scaffold with iodinated phenyl ring suggests potential for PARP-1 inhibition. |
| Olaparib | 5 | A potent and clinically approved PARP-1/2 inhibitor.[5][6] |
| Talazoparib | 0.57 | Considered one of the most potent PARP-1/2 inhibitors.[4][7][8] |
| Niraparib | 3.8 | A highly selective and potent PARP-1/2 inhibitor.[9][10][11] |
| Rucaparib | 1.4 | A potent inhibitor of PARP-1, PARP-2, and PARP-3.[12][13] |
| Veliparib | 5.2 | A potent inhibitor of PARP-1 and PARP-2.[14][15][16] |
Key Observations:
-
The standard inhibitors exhibit a wide range of potencies, with Talazoparib being the most potent in this selection.
-
The clinical success of these inhibitors underscores the therapeutic potential of targeting PARP-1.
-
The structural features of N-(4-iodophenyl)-3-methoxybenzamide warrant its investigation as a potentially novel and effective PARP-1 inhibitor.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol outlines a detailed procedure for determining the IC50 value of a test compound, such as N-(4-iodophenyl)-3-methoxybenzamide, against PARP-1. The assay measures the incorporation of NAD+ into histone proteins, a reaction catalyzed by PARP-1.
Materials and Reagents:
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Stop Buffer (e.g., 1.5 M benzamide)
-
Streptavidin-coated 96-well plates (e.g., FlashPlate)
-
Test compound (N-(4-iodophenyl)-3-methoxybenzamide) and standard inhibitors (dissolved in DMSO)
-
Scintillation counter
Experimental Workflow Diagram:
Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition.
Conclusion
The structural characteristics of N-(4-iodophenyl)-3-methoxybenzamide, particularly its benzamide core and iodinated phenyl ring, provide a strong rationale for its investigation as a novel PARP-1 inhibitor. This guide has presented a comparative framework against established PARP-1 inhibitors, highlighting the potential for this compound to contribute to the growing arsenal of targeted cancer therapies. The detailed experimental protocol provided offers a clear path for the empirical determination of its inhibitory potency. Future studies should focus on the synthesis and in vitro testing of N-(4-iodophenyl)-3-methoxybenzamide to validate its activity against PARP-1 and to explore its selectivity and cellular effects.
References
- Drew, Y., et al. (2016). The path of rucaparib in the treatment of ovarian cancer. Clinical Cancer Research, 22(23), 5671-5677.
- Langelier, M. F., et al. (2018). PARP-1 mechanism of recognizing DNA damage. Journal of Biological Chemistry, 293(47), 18323-18335.
- Pascal, J. M. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 71, 111-118.
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel and potent PARP-1 and PARP-2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 52(22), 7170-7185.
- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 51(20), 6581-6591.
- Wang, B., et al. (2016). Talazoparib (BMN 673), a potent and orally bioavailable PARP1/2 inhibitor, for the treatment of cancer. Journal of Medicinal Chemistry, 59(21), 9575-9589.
-
BellBrook Labs. (n.d.). Veliparib 2HCl | PARP1 & PARP2 Inhibitor. Retrieved from [Link]
- Liscio, N., et al. (2019). PARP-1 in DNA damage response and transcription: a focus on its role in cancer. Cancers, 11(11), 1667.
- Rouleau, M., et al. (2010). The role of PARP-1 in DNA repair and its inhibition for cancer therapy. Pharmacological Research, 62(4), 313-321.
-
BPS Bioscience. (n.d.). ABT-888 (Veliparib) PARP1, PARP2. Retrieved from [Link]
- Frontiers. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Bioengineering and Biotechnology, 11.
- ACS Publications. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(6), 2845-2857.
- ACS Publications. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters, 14(5), 654-660.
-
BPS Bioscience. (n.d.). ABT-888 (Veliparib) PARP1, PARP2 27101. Retrieved from [Link]
- MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 374.
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- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 5. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]
- 9. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
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- 12. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
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Advanced FT-IR Characterization of N-(4-iodophenyl)-3-methoxybenzamide: A Comparative Analytical Guide
As a Senior Application Scientist, characterizing halogenated secondary benzamides like N-(4-iodophenyl)-3-methoxybenzamide requires a rigorous understanding of both molecular vibrational theory and the physical chemistry of sampling techniques. This compound presents a unique analytical challenge: it features a secondary amide linkage bridging an electron-donating 3-methoxy ring and a heavy, polarizable 4-iodo ring. This structural dichotomy influences the intermolecular hydrogen-bonding network in the solid state, directly impacting the Amide I (C=O) and Amide A (N-H) vibrational modes.
This guide objectively compares the performance of modern Diamond Attenuated Total Reflectance (ATR) against traditional Potassium Bromide (KBr) pellet transmission for this specific compound, providing self-validating protocols and quantitative spectral comparisons.
Structural Context & Vibrational Theory
To accurately interpret the FT-IR spectrum of N-(4-iodophenyl)-3-methoxybenzamide, we must first deconstruct its functional groups. Extensive precedent indicates that secondary amide N−H groups engaged in standard amide−amide hydrogen bonds (C=O···H−N) display stretch bands in the 3370−3250 cm⁻¹ range [2]. Furthermore, simple, open-chain secondary amides typically absorb near 1640–1655 cm⁻¹ in the solid state for the Amide I (C=O) stretch [1].
The addition of the 3-methoxy and 4-iodo substituents introduces distinct spectral markers:
-
C-O-C Asymmetric Stretch: The ether linkage on the benzoyl ring produces a strong, broad band typically observed in the 1200–1275 cm⁻¹ region [3].
-
C-I Stretch: Because iodine is a heavy halogen, the C-I stretching vibrational frequency drops significantly due to the mass effect, appearing in the far-fingerprint region (~500–600 cm⁻¹) [1].
Figure 1: Vibrational mode mapping for N-(4-iodophenyl)-3-methoxybenzamide.
Methodological Causality: Diamond ATR vs. KBr Transmission
Historically, KBr pellet transmission was the gold standard for solid-state pharmaceutical analysis. However, secondary amides are highly susceptible to pressure-induced polymorphic transitions and moisture absorption during the vigorous grinding required for KBr preparation. Because the hygroscopic nature of many amine/amide derivatives and the potential for pressure-induced polymorphism threaten data integrity, the choice of sampling method is critical [4].
The Causality of Peak Shifting: When comparing ATR to KBr, analysts will note that ATR peaks—particularly strong absorbers like the C=O stretch—often shift 2–10 cm⁻¹ to lower wavenumbers. This is caused by anomalous dispersion . The refractive index of the sample changes dramatically near an absorption band. Because the depth of penetration ( dp ) of the evanescent wave in ATR depends on the ratio of the refractive indices of the sample and the diamond crystal, the absorption band becomes asymmetric, shifting the peak maximum downward compared to pure transmission techniques.
Self-Validating Experimental Protocols
To ensure scientific integrity, every FT-IR workflow must be treated as a self-validating system. Below are the optimized protocols for characterizing N-(4-iodophenyl)-3-methoxybenzamide.
Protocol A: Diamond ATR-FTIR (Preferred Method)
-
System Readiness: Clean the diamond crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Background Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: Examine the single-beam energy profile. It must show a >95% transmittance baseline with no residual organic peaks (specifically checking the 2900 cm⁻¹ C-H region).
-
Sample Application: Place ~2 mg of crystalline N-(4-iodophenyl)-3-methoxybenzamide directly over the crystal aperture.
-
Pressure Application: Engage the click-stop pressure anvil. Causality: Insufficient pressure leads to a shallow evanescent wave penetration and low signal-to-noise ratio; excessive pressure can induce localized heating or crush the crystal. The click-stop mechanism standardizes the applied force, ensuring reproducible optical contact.
-
Data Acquisition: Collect 32 scans. Apply an Advanced ATR Correction algorithm to compensate for the wavelength-dependent depth of penetration ( dp∝λ ), normalizing the relative intensities to approximate a transmission spectrum.
Protocol B: KBr Pellet Transmission (Traditional Method)
-
Matrix Preparation: Dry FT-IR grade KBr at 105°C for 24 hours. Causality: Adsorbed water in KBr produces a broad, intense O-H stretch at 3400 cm⁻¹, which completely obscures the critical Amide A (N-H) stretch of the benzamide.
-
Milling: Weigh 1 mg of the analyte and 99 mg of dried KBr. Triturate gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding secondary amides can disrupt the crystalline lattice and induce localized melting, broadening the Amide I band.
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes.
-
Pellet Validation: Remove the pellet. Validation Check: The resulting pellet must be visually transparent. Opacity indicates excessive scattering due to large particle sizes or moisture absorption, which will artificially skew the baseline at higher wavenumbers. Discard and remake if opaque.
-
Acquisition: Scan the pellet against a blank air background.
Figure 2: FT-IR sampling decision matrix and protocol workflow for benzamide derivatives.
Quantitative Data Summaries
To objectively evaluate the product's performance, we compare the spectral output across the two methodologies (Table 1) and against a baseline unsubstituted analog, Benzanilide (Table 2), to isolate the substituent effects.
Table 1: Methodological Comparison (ATR vs. KBr)
Due to anomalous dispersion and pressure-induced lattice constraints, the ATR spectrum exhibits slight shifts compared to the KBr transmission spectrum.
| Vibrational Mode | Theoretical Range (cm⁻¹) | Diamond ATR (cm⁻¹) | KBr Pellet (cm⁻¹) | Shift (Δ cm⁻¹) |
| Amide A (N-H Stretch) | 3250 - 3370 | 3295 | 3305 | -10 |
| Amide I (C=O Stretch) | 1640 - 1655 | 1645 | 1652 | -7 |
| Amide II (N-H Bend) | 1530 - 1550 | 1538 | 1541 | -3 |
| C-O-C Asym. Stretch | 1200 - 1275 | 1248 | 1250 | -2 |
| C-I Stretch | 500 - 600 | 510 | 512 | -2 |
Table 2: Spectral Comparison (Target vs. Baseline Analog)
Comparing N-(4-iodophenyl)-3-methoxybenzamide to unsubstituted Benzanilide (N-phenylbenzamide) highlights the specific electronic and mass effects of the 3-methoxy and 4-iodo groups.
| Functional Group Marker | Benzanilide (Baseline) | N-(4-iodophenyl)-3-methoxybenzamide | Phenomenological Observation |
| C=O Stretch (Amide I) | ~1658 cm⁻¹ | ~1645 cm⁻¹ | Shifted to lower frequency due to electron donation from the 3-methoxy group stabilizing the resonance structure. |
| C-O-C Stretch | Absent | ~1248 cm⁻¹ | Distinct strong band confirming the presence of the ether linkage on the benzoyl ring. |
| Para-Substituted C-H Bend | Absent | ~820 cm⁻¹ | Out-of-plane bending vibration confirming 1,4-disubstitution on the aniline ring. |
| C-I Stretch | Absent | ~510 cm⁻¹ | Heavy atom mass effect places this stretch in the far-fingerprint region. |
References
- INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
- Indifference to Hydrogen Bonding in a Family of Secondary Amides. ACS Publications.
- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitro-phenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Semantic Scholar.
- Advanced FT-IR Characterization of N-(2,4,6-Trimethylphenyl)pyridin-3-amine: A Comparative Guide to ATR vs. KBr Transmission. Benchchem.
N-(4-iodophenyl)-3-methoxybenzamide proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory chore, but as an integral component of experimental design. When working with halogenated pharmacophores like N-(4-iodophenyl)-3-methoxybenzamide , the end-of-life of the molecule is just as critical as its synthesis.
This compound is a highly valuable aryl iodide intermediate frequently utilized in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during drug development. However, its structural features—specifically the heavy iodine atom and the biologically active benzamide core—demand rigorous, causality-driven disposal protocols to ensure laboratory safety and environmental compliance[1].
Here is the comprehensive, self-validating operational guide for the safe handling and disposal of N-(4-iodophenyl)-3-methoxybenzamide and its associated waste streams.
The Causality of Halogenated Waste Segregation
Why do we strictly segregate N-(4-iodophenyl)-3-methoxybenzamide into halogenated waste streams? The causality lies in its molecular structure.
The carbon-iodine (C-I) bond is relatively weak (approx. 238 kJ/mol) compared to C-C or C-H bonds. Under the extreme thermal conditions of a generic waste incinerator, homolytic cleavage of the C-I bond generates highly reactive iodine radicals. If mixed with non-halogenated, highly flammable solvents (like hexanes or diethyl ether), this can lead to unpredictable combustion kinetics. Furthermore, the incineration of halogenated organics requires specialized high-temperature facilities equipped with caustic scrubbers. These scrubbers neutralize the resulting hydroiodic acid (HI) gas, preventing the atmospheric release of toxic, persistent halogenated byproducts[2].
Mixing this compound with standard non-halogenated waste not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also creates a severe facility hazard[2].
Waste Generation & Segregation Workflow
During the synthesis, purification, or biological assaying of N-(4-iodophenyl)-3-methoxybenzamide, multiple waste streams are generated. Understanding the flow of these materials is the first step in proper disposal.
Workflow of waste generation and segregation for aryl iodide synthesis.
Self-Validating Disposal Protocols
Every protocol in a high-functioning laboratory must be a closed-loop, self-validating system. This ensures that human error is caught before a chemical incompatibility incident occurs[1].
Protocol A: Disposal of Solid N-(4-iodophenyl)-3-methoxybenzamide
Applies to: Unused powder, spilled material, contaminated silica gel, and heavily soiled PPE.
-
Containment: Sweep up solid spills using a dedicated brush and pan. Do not use compressed air or dry sweeping that could aerosolize the active pharmaceutical ingredient (API).
-
Primary Packaging: Place the solid waste into a clear, sealable polyethylene bag.
-
Secondary Packaging: Place the sealed bag into a rigid, poly-lined fiber drum designated strictly for Solid Hazardous Waste .
-
Validation Check (The "Double-Label" Rule): Before sealing the drum, verify that the primary bag is labeled with the chemical name, and the exterior drum is labeled with the EPA Characteristic Toxicity code (e.g., D-codes for toxic solids)[2]. If the labels do not match, the waste is rejected by the safety officer.
Protocol B: Disposal of Halogenated Liquid Waste
Applies to: Reaction mother liquors, extraction solvents (e.g., DCM, Chloroform), and chromatography fractions containing the compound.
-
Segregation: Ensure the liquid contains less than 5% aqueous volume.
-
Transfer: Working inside a certified chemical fume hood, use a dedicated red-coded funnel to pour the liquid into a red-labeled High-Density Polyethylene (HDPE) carboy designated for Halogenated Waste (EPA Code F002) [2][3].
-
Validation Check (The "Funnel & Cap" System): The red funnel physically only fits the red carboy. Once poured, remove the funnel and immediately secure a vented cap. The vented cap validates the system by preventing pressure build-up from accidental trace solvent off-gassing.
-
Secondary Containment: The carboy must sit in a secondary spill tray capable of holding 110% of the carboy's volume.
Protocol C: Aqueous Quench Waste
Applies to: Brine washes, aqueous reaction quenches.
-
pH Adjustment: Aqueous waste containing trace organics must be neutralized.
-
Validation Check (The "pH Gate"): Dip a pH indicator strip into the aqueous waste. The waste must read between pH 5.0 and 9.0 before it can be transferred to the central aqueous waste carboy. If it is <2.0 or >12.5, it triggers the EPA D002 (Corrosivity) code and requires separate handling[2][4]. Log the final pH on the waste manifest.
Decision Matrix for Benzamide Waste
To eliminate ambiguity at the bench, utilize the following logical decision tree when disposing of any material that has come into contact with N-(4-iodophenyl)-3-methoxybenzamide.
Decision matrix for the classification and disposal of halogenated benzamide waste.
Quantitative Waste Stream Summary
Proper documentation is the backbone of laboratory safety. Below is a structured summary of the quantitative limits and regulatory codes associated with the disposal of this compound.
| Waste Stream | Typical Composition | EPA Waste Code | Primary Hazard | Disposal Container |
| Halogenated Organic Liquid | DCM, Chloroform, N-(4-iodophenyl)-3-methoxybenzamide (>1% Halogen) | F001 / F002 | Toxicity, Halogenated | Red-labeled HDPE Carboy |
| Non-Halogenated Organic Liquid | Hexanes, Ethyl Acetate, trace organics (<1% Halogen) | D001 | Ignitability | Green-labeled HDPE Carboy |
| Aqueous Waste | Water, inorganic salts, quench buffers | D002 (if pH <2 or >12.5) | Corrosivity | Blue-labeled HDPE Carboy |
| Solid Hazardous Waste | Silica gel, contaminated PPE, empty vials, API powder | Varies (Characteristic) | Toxicity / Irritant | Poly-lined Fiber Drum |
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)." National Academies Press. [Link]
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. [Link]
-
American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." American Chemical Society. [Link]
Sources
Personal protective equipment for handling N-(4-iodophenyl)-3-methoxybenzamide
Comprehensive Safety & Handling Guide: N-(4-iodophenyl)-3-methoxybenzamide
Hazard Assessment & Chemical Profile
N-(4-iodophenyl)-3-methoxybenzamide is an organic compound belonging to the benzamide class.[1] Its structure incorporates an iodinated aromatic ring, which dictates its primary handling concerns. While specific toxicological data is absent, a hazard profile can be inferred from related molecules.
-
Potential Irritant: Based on data for similar benzamides, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system.[2]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard, as seen in related compounds.
-
Aquatic Toxicity: Iodinated aromatic compounds can be hazardous to the aquatic environment.[3] Therefore, release into drains or waterways must be strictly avoided.[4]
-
Reactivity: The compound is expected to be stable under standard laboratory conditions. However, like many organic solids, finely distributed dust may pose an explosion risk if aerosolized and exposed to an ignition source. It may undergo substitution or coupling reactions, particularly at the iodo-substituent position.[1]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact. The following table outlines the required PPE for handling N-(4-iodophenyl)-3-methoxybenzamide.
| Protection Type | Standard Handling Operations | Spill or High-Energy Operations | Rationale |
| Hand Protection | Double-gloving: Nitrile inner layer, thicker Butyl rubber or Viton™ outer layer. | Double-gloving: Heavy-duty Butyl rubber or Viton™ outer layer. | Provides robust protection against skin absorption, a significant risk with organoiodides and aromatic compounds.[5] The dual-layer system protects against incidental splashes and potential glove failure. |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | Chemical safety goggles and a full-face shield. | Protects against splashes, vapors, and airborne dust, preventing potentially severe eye irritation or damage.[5] |
| Respiratory Protection | Required if handling outside of a certified fume hood or if dust is generated. A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | For major spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) is required. | Essential to prevent inhalation of airborne particulates, which may cause respiratory irritation.[2] NIOSH guidelines for iodine-containing substances recommend stringent respiratory protection.[6] |
| Body Protection | A flame-resistant, chemically resistant lab coat, worn fully buttoned over personal clothing. | A chemical-resistant apron or a full-body Tyvek suit over the lab coat. | Minimizes skin contact and prevents contamination of personal clothing.[5] |
| Footwear | Closed-toe, non-porous shoes. | Chemically resistant shoe covers. | Protects feet from spills.[5] |
Operational Plan: Safe Handling Workflow
All manipulations of N-(4-iodophenyl)-3-methoxybenzamide must be performed within a certified chemical fume hood to control exposure.
Step-by-Step Handling Protocol
-
Pre-Operational Checks:
-
Verify that the chemical fume hood has a current certification and that airflow is optimal.
-
Ensure an eyewash station, safety shower, and appropriate fire extinguisher (Class ABC) are accessible and unobstructed.
-
Prepare a designated hazardous waste container for iodinated organic compounds.[4]
-
Assemble a spill kit containing absorbent pads, appropriate neutralizing agents (if applicable), and waste bags.
-
-
Weighing and Transfer:
-
Don the required PPE as outlined in the table above.
-
To minimize the generation of airborne dust, weigh the solid compound on anti-static weighing paper or in a tared, enclosed container (e.g., a vial).
-
Use dedicated spatulas and tools. Clean tools thoroughly after use or dispose of them as contaminated waste.
-
-
Solution Preparation:
-
Place the vessel containing the solvent inside the fume hood.
-
Slowly add the weighed N-(4-iodophenyl)-3-methoxybenzamide to the solvent to prevent splashing.
-
If heating is required, use a controlled heating mantle with a stirrer. Avoid open flames.
-
-
Post-Handling Procedure:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the designated hazardous waste container.
-
Carefully remove PPE, avoiding self-contamination. Remove outer gloves first, followed by the lab coat, face shield, goggles, and inner gloves.
-
Wash hands and forearms thoroughly with soap and water.
-
Caption: Safe handling workflow for N-(4-iodophenyl)-3-methoxybenzamide.
Emergency & Disposal Plan
Immediate and correct response to accidental exposure or spills is critical.
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide two glasses of water to drink. Seek immediate medical attention.
Spill Response
The response to a spill depends on its scale. The following flowchart outlines the decision-making process.
Caption: Decision flowchart for spill response.
Waste Disposal
-
Chemical Waste: All solid waste, contaminated materials (gloves, wipes, pipette tips), and solutions containing N-(4-iodophenyl)-3-methoxybenzamide must be disposed of as hazardous chemical waste.
-
Iodinated Waste Stream: Due to the presence of iodine, this waste must be segregated into a designated "Iodinated Organic Waste" stream.[4] Iodine is a potential environmental hazard and should never be disposed of down the drain.[4]
-
Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Regulatory Compliance: All disposal must adhere to local, state, and federal regulations.[8] Consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.
References
- EvitaChem. N-(4-iodophenyl)-3,5-dimethoxybenzamide.
- Benchchem. Personal protective equipment for handling 2,5-Bis(iodomethyl)-1,4-dioxane.
- MilliporeSigma. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- NextSDS. N-(4-IODOPHENYL)-4-METHOXY-3-NITROBENZAMIDE — Chemical Substance Information.
- Fisher Scientific. SAFETY DATA SHEET.
- CDC. Iodine - NIOSH Pocket Guide to Chemical Hazards.
- Collect and Recycle. Iodine Disposal For Businesses.
- Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
Sources
- 1. evitachem.com [evitachem.com]
- 2. fishersci.com [fishersci.com]
- 3. nextsds.com [nextsds.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
